molecular formula C₁₅H₂₄ClNO₂ B1146794 N-Desmethyltramadol CAS No. 1018989-94-0

N-Desmethyltramadol

Cat. No. B1146794
M. Wt: 285.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyltramadol is a metabolite of tramadol, an opioid analgesic . It has the molecular formula C15H23NO2 .


Synthesis Analysis

Tramadol is extensively metabolized in the liver. The primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), may be further metabolized to three additional secondary metabolites .


Molecular Structure Analysis

The molecular structure of N-Desmethyltramadol consists of 15 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

N-Desmethyltramadol participates in a number of enzymatic reactions. It can be biosynthesized from tramadol through its interaction with the enzymes cytochrome P450 2B6 and cytochrome P450 3A4 .


Physical And Chemical Properties Analysis

N-Desmethyltramadol has a boiling point of 389.5±22.0 °C at 760 mmHg, a vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 67.4±3.0 kJ/mol .

Scientific Research Applications

Application Summary

N-Desmethyltramadol is a metabolite of tramadol, a centrally acting analgesic agent commonly used for the treatment of cancer pain and non-cancer pain . It has garnered attention for its unique pharmacological profile .

Methods of Application

In a study, a simultaneous determination method for tramadol and its desmethylates in human plasma using isocratic liquid chromatography coupled to tandem mass spectrometry was developed . The pretreatments for human plasma involved protein precipitation using acetonitrile and methanol under basic conditions . The mass spectrometer was run in positive ion multiple reaction monitoring mode .

Results or Outcomes

The calibration curves in human plasma of tramadol, O-desmethylate, N-desmethylate, and N,O-didesmethylate were linear over the concentration ranges of 12.5–1600, 2.5–320, 2.5–320, and 2.5–320 ng/mL, respectively . The lower limits of quantitation of tramadol and its desmethylates in human plasma were 12.5 and 2.5 ng/mL . Their extraction recoveries were 85.5–106.3% . The intra-day and inter-day precisions and accuracies were 1.6–10.2% and 89.2–106.2% for all analytes .

Pharmacokinetics and Safety Evaluation

Application Summary

N-Desmethyltramadol has been studied in the context of pharmacokinetics and safety evaluation, particularly when co-administered with magnesium ions . This research is important because magnesium ions are known to increase and prolong opioid analgesia in chronic and acute pain .

Methods of Application

In a study, tramadol was administered to healthy Caucasian subjects with and without magnesium ions as single 100-mg and multiple 50-mg oral doses . Magnesium ions were administered orally at doses of 150 mg and 75 mg per tramadol dosing in a single- and multiple-dose study, respectively . The plasma concentrations of tramadol and its active metabolite, O-desmethyltramadol, were measured .

Results or Outcomes

The study found that both primary and secondary pharmacokinetic parameters were similar . The 90% confidence intervals for Cmax and AUC0-t geometric mean ratios for tramadol were 91.95–102.40% and 93.22–102.76% . The 90% confidence intervals for Cmax,ss and AUC0-τ geometric mean ratios for tramadol were 93.85–103.31% and 99.04–105.27% . The absence of magnesium ion interaction with tramadol pharmacokinetics and safety suggests that this combination may be used in the clinical practice for the pharmacotherapy of pain .

Clinical Application in Pain Management

Application Summary

N-Desmethyltramadol, as a metabolite of tramadol, has been applied in clinical settings for patients with cancer pain or non-cancer pain . This is due to tramadol’s effectiveness as a centrally acting analgesic agent .

Methods of Application

In a study, a simultaneous determination method for tramadol and its desmethylates in human plasma was developed and applied to the determination of plasma samples in patients treated with oral tramadol . The plasma concentration ranges of tramadol, O-desmethylate, N-desmethylate, and N,O-didesmethylate were measured in cancer patients and non-cancer patients .

Results or Outcomes

The plasma concentration ranges of tramadol, O-desmethylate, N-desmethylate, and N,O-didesmethylate were 18.2–564, 11.8–137, 4.9–250, and 6.1–147 ng/mL in cancer patients, and 32.8–670, 7.0–84.8, 5.1–317, and 6.7–85.2 ng/mL, respectively, in non-cancer patients . The present method with acceptable analytical performance can be helpful for evaluating the pharmacokinetics of oral tramadol, including the determination of its desmethylates, for patients with cancer pain or non-cancer pain in clinical settings .

Safety And Hazards

N-Desmethyltramadol is toxic if swallowed, in contact with skin, or inhaled. It may cause serious eye irritation, drowsiness, or dizziness. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMQHLSPUAFKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891485
Record name 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyltramadol

CAS RN

73806-55-0, 1018989-94-0
Record name N-Demethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1018989-94-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
625
Citations
AAY El-Sayed, KM Mohamed, AY Nasser… - … of Chromatography B, 2013 - Elsevier
Analytical procedures for the determination of tramadol (T), O-desmethyltramadol (ODT), and N-desmethyltramadol (NDT) in human urine have been developed and validated using gas …
Number of citations: 39 www.sciencedirect.com
NV De Moraes, GR Lauretti, MN Napolitano… - … of Chromatography B, 2012 - Elsevier
… metabolites O-desmethyltramadol (M1) and N-desmethyltramadol (M2) in human plasma. Sample … Other tramadol metabolites include N-desmethyltramadol (M2) and conjugates with …
Number of citations: 43 www.sciencedirect.com
ALPC Godoy, NV De Moraes, EZ Martinez… - Chirality, 2011 - Wiley Online Library
… main metabolic pathways of cis-tramadol (cis-T) are O-demethylation (metabolite M1) and N-demethylation (metabolite M2 ) producing O-desmethyltramadol and N-desmethyltramadol …
Number of citations: 19 onlinelibrary.wiley.com
AJ Stewart, DM Boothe… - American journal of …, 2011 - Am Vet Med Assoc
Objective —To determine the pharmacokinetics of tramadol and its metabolites O-desmethyltramadol (ODT) and N-desmethyltramadol (NDT) in adult horses. Animals —12 mixed-breed …
Number of citations: 27 avmajournals.avma.org
A Ceccato, F Vanderbist, JY Pabst, B Streel - Journal of Chromatography B …, 2000 - Elsevier
… Moreover, the method was found to be selective towards other metabolites, N-desmethyltramadol and N,O-desmethyltramadol (NODT). The method developed was successfully used to …
Number of citations: 99 www.sciencedirect.com
V Arjunan, R Santhanam, MK Marchewka… - Spectrochimica Acta Part …, 2014 - Elsevier
… Tramadol is metabolised in the liver mainly to O-desmethyltramadol, N-desmethyltramadol and N,O-desmethyltramadol. Of these three metabolites, only O-desmethyltramadol is …
Number of citations: 19 www.sciencedirect.com
T Arndt, U Claussen, B Güssregen, S Schröfel… - Forensic science …, 2011 - Elsevier
… Tramadol abuse is unlikely since tramadol and N-desmethyltramadol (physiologically occurring in urine after tramadol intake) were not detectable. Consumption of a “Krypton” product …
Number of citations: 115 www.sciencedirect.com
M Nobilis, J Kopecký, J Květina, J Chladek… - … of Chromatography A, 2002 - Elsevier
… (formerly Finnigan MAT, type Magnum™) in combination with a gas chromatograph Varian 3300 was used for the analyses of tramadol and its metabolites (O- and N-desmethyltramadol…
Number of citations: 104 www.sciencedirect.com
S Kusari, SJN Tatsimo, S Zühlke… - Angewandte …, 2014 - Wiley Online Library
… We found tramadol and its three major mammalian metabolites (O-desmethyltramadol, N-desmethyltramadol, and 4-hydroxycyclohexyltramadol) in the roots of N. latifolia and five other …
Number of citations: 38 onlinelibrary.wiley.com
MA Campanero, E Garcı́a-Quetglas, B Sádaba… - … of Chromatography A, 2004 - Elsevier
… In none of them N-desmethyltramadol was determined in … O-desmethyltramadol and N-desmethyltramadol. Fluorescence … (+)-N-desmethyltramadol, (−)-N-desmethyltramadol. The order …
Number of citations: 76 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.